1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Overview
Description
“1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a pyrimidine ring, which is a basic structure in nucleotides. The chlorine atom attached to the pyrimidine ring could potentially make this compound more reactive.
Molecular Structure Analysis
The InChI code for a similar compound, “1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid”, is 1S/C10H13ClN4O2/c11-8-7(12)9(14-5-13-8)15-3-1-6(2-4-15)10(16)17/h5-6H,1-4,12H2,(H,16,17)
. This gives us some insight into the possible structure of the compound you’re interested in.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid” would depend on its specific structure. For a similar compound, “1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid”, it has a molecular weight of 256.69 and is a solid at room temperature .
Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid and its derivatives have been explored in the microwave-assisted synthesis of new compounds, which exhibit antibacterial activity. The synthesis involves condensation and cyclization reactions, with these compounds being screened for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Role in Aurora Kinase Inhibition
Aurora kinases, which play a significant role in cell division, can be inhibited by compounds containing 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. This inhibition is crucial for cancer treatment, as Aurora kinases are often overexpressed in cancer cells (ヘンリー,ジェームズ, 2006).
Synthesis and Antimicrobial Activity
This compound is utilized in the synthesis of new pyridine derivatives, which are then screened for antimicrobial activity. These activities are significant in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antibacterial Agent Synthesis
In the quest for new antibacterial agents, derivatives of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid have been synthesized and tested for their efficacy. These compounds, particularly those with sulfinyl or sulfonyl groups, show promise as potent antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Development of Anticancer Agents
Compounds derived from 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid are being studied for their potential as anticancer agents. These compounds have shown efficacy in inhibiting the growth of cultured tumor cells, making them a focus in cancer research (Rosowsky, Bader, Wright, & Moran, 1994).
Anticonvulsant Drug Development
The structural and electronic properties of compounds containing 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid have been investigated for their potential as anticonvulsant drugs. These studies focus on understanding the drug's mechanism of action and optimizing its efficacy (Georges, Vercauteren, Evrard, & Durant, 1989).
Anti-Angiogenic and DNA Cleavage Studies
Novel derivatives of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid have shown significant anti-angiogenic activity and the ability to cleave DNA. These studies are crucial in the development of new anticancer therapies, as they target the formation of blood vessels in tumors and the integrity of cancer cell DNA (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Safety And Hazards
The safety and hazards associated with “1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid” would depend on its specific properties. As a general precaution, compounds with similar structures have been associated with hazards such as harmful if swallowed or inhaled, and may cause skin and eye irritation .
Future Directions
Piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds. They represent a vital fundament in the production of drugs . Therefore, the study and development of new piperidine derivatives, including “1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid”, could be a promising direction for future research in drug discovery.
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-5-9(13-6-12-8)14-3-1-7(2-4-14)10(15)16/h5-7H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBPHTLCTCFTPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671604 | |
Record name | 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |
CAS RN |
939986-75-1 | |
Record name | 1-(6-Chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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